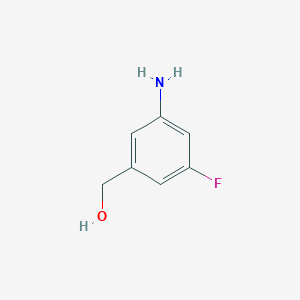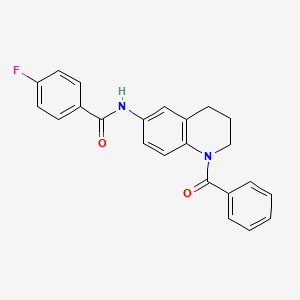
N-(8-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl)acetamide
説明
“N-(8-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl)acetamide” is a member of tetralins . It is a chemical compound with the molecular formula C12H13NO2 .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a tetrahydronaphthalene ring attached to an acetamide group . The InChI code for this compound is 1S/C12H13NO2/c1-8(14)13-10-6-2-4-9-5-3-7-11(15)12(9)10/h2,4,6H,3,5,7H2,1H3,(H,13,14) .科学的研究の応用
Synthesis and Organic Chemistry Applications
Synthesis of Halogenated Compounds : Nguyen et al. (2003) describe a method for the regioselective oxidation of N-(5,6,7,8-tetrahydronaphthalen-1-yl)acetamide, leading to the synthesis of haloindanone and halotetralone derivatives. This process is significant for developing specialized organic compounds used in various chemical syntheses (Nguyen et al., 2003).
Enamide Synthesis from Ketones : Zhao et al. (2011) demonstrated the synthesis of N-(3,4-Dihydronaphthalene-1-Yl)Acetamide from ketones. This method is relevant for producing enamides, which are valuable in the creation of enantiomerically pure amines (Zhao et al., 2011).
Medicinal Chemistry and Pharmacology
Anticancer Agents : Altıntop et al. (2018) explored the synthesis of oxadiazole derivatives, including compounds with the tetrahydronaphthalene moiety, showing potential as anticancer agents against various cell lines. These compounds also exhibited Akt and FAK inhibitory activities, highlighting their potential in cancer treatment (Altıntop et al., 2018).
MMP-9 Inhibitors : Özdemir et al. (2017) synthesized oxadiazole, thiadiazole, and triazole derivatives with tetrahydronaphthalene components, investigating their effects on cancer cell lines. They discovered that some derivatives were effective MMP-9 inhibitors, suggesting a role in cancer therapy (Özdemir et al., 2017).
Antifungal Activity : Turan-Zitouni et al. (2013) synthesized hydrazide derivatives including the tetrahydronaphthalene structure and evaluated their antifungal activity. Some derivatives showed significant activity against Candida strains, indicating their potential in antifungal drug development (Turan-Zitouni et al., 2013).
Biochemical Research
Macrophage Activation Studies : Gurkan et al. (2011) studied novel tetrahydronaphthalene derivatives to assess their effects on macrophage activation, providing insights into immune response modulation (Gurkan et al., 2011).
Apoptotic Effects on Leukemia Cells : Koç et al. (2017) investigated the apoptotic effects of tetrahydronaphthalene derivatives on K562 leukemia cells. Their findings contribute to understanding the potential therapeutic applications of these compounds in leukemia treatment (Koç et al., 2017).
特性
IUPAC Name |
N-(8-oxo-6,7-dihydro-5H-naphthalen-2-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-8(14)13-10-6-5-9-3-2-4-12(15)11(9)7-10/h5-7H,2-4H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWITZVQYQPVXQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(CCCC2=O)C=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details











試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-(2-furoyl)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one](/img/structure/B2704200.png)

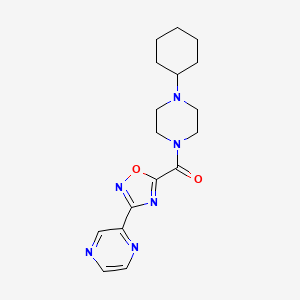
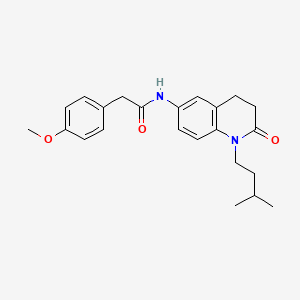
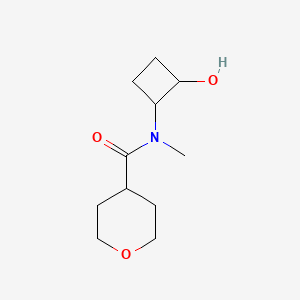

![4-chloro-N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2704209.png)
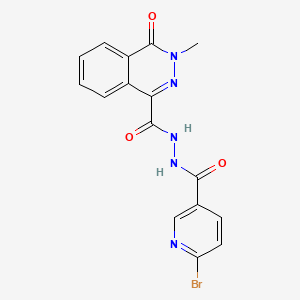
![2-(4-methoxyphenyl)-4-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}phthalazin-1(2H)-one](/img/structure/B2704212.png)
![8-((4-phenylpiperazin-1-yl)methyl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one](/img/structure/B2704214.png)
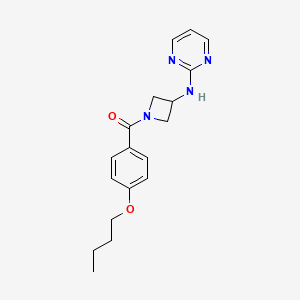
![3-chloro-N-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)phenyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2704219.png)
